N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide
Description
The compound N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide features a bicyclic imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-fluorophenyl group. A methylene bridge at position 5 connects the core to a 3-(trifluoromethyl)benzamide moiety. This structure combines electron-withdrawing groups (fluorine, trifluoromethyl) that enhance metabolic stability and lipophilicity, critical for drug-like properties .
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3OS/c21-15-6-4-12(5-7-15)17-16(27-8-9-29-19(27)26-17)11-25-18(28)13-2-1-3-14(10-13)20(22,23)24/h1-7,10H,8-9,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNMOZWTZERKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells. It has been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types. The compound has shown superior potencies against different cancer cell lines, including renal, breast, colon, ovarian, and prostate cancer cells.
Mode of Action
The compound interacts with its targets by exerting an antiproliferative effect, inhibiting the growth and division of cancer cells. This is achieved through the compound’s interaction with specific biochemical pathways within the cancer cells.
Biochemical Pathways
It is known that the compound’s antiproliferative activity is linked to its interaction with specific biochemical processes within the cancer cells
Pharmacokinetics
The compound’s potent antitumor activity suggests that it has favorable bioavailability and can effectively reach its target sites within the body.
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of cancer cells. For instance, the compound has shown to be threefold more potent than Sorafenib, a reference standard drug, against DU-145 prostate cancer cell line.
Biological Activity
N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that combines a fluorophenyl group, an imidazothiazole moiety, and a benzamide unit. These structural elements contribute to its diverse biological activities, making it a subject of interest for drug discovery and development.
- Molecular Formula : C21H20F3N3OS
- Molecular Weight : 413.5 g/mol
- CAS Number : 946294-72-0
Research suggests that compounds with imidazo[2,1-b][1,3]thiazole structures exhibit various biological activities, primarily due to their ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy in therapeutic applications.
Anticancer Properties
Several studies have indicated that imidazo-thiazole derivatives possess anticancer properties. For instance:
- In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic studies suggest that these compounds may act as inhibitors of key signaling pathways involved in cancer cell survival and proliferation.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes:
- Kinase Inhibition : Research indicates that imidazo-thiazoles can inhibit kinases involved in cancer progression.
- Enzyme Modulation : The unique functional groups may allow for selective modulation of enzyme activity, leading to therapeutic effects in diseases characterized by dysregulated enzyme function.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of imidazo-thiazole derivatives, including compounds structurally similar to this compound. The results demonstrated:
- IC50 values indicating effective inhibition of tumor cell lines.
- Induction of apoptosis in treated cells as evidenced by increased caspase activity.
Study 2: Enzyme Interaction
Another research project focused on the interaction of imidazo-thiazole derivatives with specific kinases. The findings revealed:
- Binding Affinity : High binding affinity for certain kinases was observed, suggesting potential for targeted therapy.
- Selectivity : The compound exhibited selectivity towards cancerous cells over normal cells.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Imidazothiazole core with trifluoromethyl group | Anticancer activity; enzyme inhibition |
| N-{[6-(4-chlorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | Chlorine instead of fluorine | Antimicrobial properties |
| 4-Fluoro-N-{[6-(4-methylphenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | Methyl group addition | Enhanced solubility |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()
- Core : Imidazo[2,1-b][1,3]thiazole with 4-fluorophenyl and pyridine substituents.
- Structural Insight : X-ray diffraction reveals dihedral angles of 34.3° (imidazole/4-fluorophenyl) and 43.9° (imidazole/pyridine), indicating conformational rigidity that may influence protein binding .
- Differentiator : Pyridine substitution vs. benzamide in the target compound.
4-Fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide () Core: Similar imidazo[2,1-b][1,3]thiazole with 4-methylphenyl and 4-fluorobenzamide groups.
BE18099 (3,4-Difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide) ()
- Core : Phenyl-substituted imidazo[2,1-b]thiazole with 3,4-difluorobenzamide.
- Molecular Weight : 371.40 vs. 422.35 for the target compound, highlighting the trifluoromethyl group’s contribution to mass .
Substituent Analysis:
- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than halogens (e.g., Cl, Br) in analogs like 9c (), enhancing metabolic stability .
- Positional Effects : Fluorine at the 4-position (target) vs. 3,4-difluoro (BE18099) may influence steric interactions in binding pockets.
Physicochemical and Spectral Data
Table 1: Comparative Properties of Selected Compounds
- Spectral Trends: The target compound’s IR spectrum shows distinct trifluoromethyl stretching (~1120 cm⁻¹), absent in fluorine-only analogs. F .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
